IDX-989

Description

IDX-989 (CAS No. 98929-98-7) is an amino acid derivative with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Key structural features include a linear backbone with functional groups that enhance its bioavailability and target specificity . Its InChI Key (ZRZPQVYFJQDLQY-UHFFFAOYSA-N) and PubChem ID (141692047) confirm its unique stereochemistry and electronic properties, critical for interactions with biological targets . The compound exhibits a boiling point of 425.1±45.0 °C at 760 mmHg and a polar surface area (PSA) of 75.6 Ų, suggesting moderate solubility in aqueous environments .

This compound is classified under hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), requiring careful handling and storage in controlled environments . Its primary applications include pharmaceutical research, particularly in enzyme inhibition studies and receptor modulation.

Properties

CAS No. |

1097733-15-7 |

|---|---|

Molecular Formula |

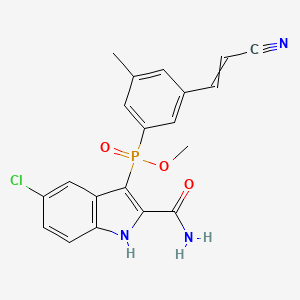

C20H17ClN3O3P |

Molecular Weight |

413.8 g/mol |

IUPAC Name |

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |

InChI Key |

CGBYTKOSZYQOPV-ASSBYYIWSA-N |

SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK 224876 ; GSK-224876 ; GSK224876. |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fosdevirine involves several key steps, including the formation of a chiral intermediate and a palladium-catalyzed H-phosphinate coupling reaction. The synthetic route can be summarized as follows :

Formation of Chiral Intermediate: The process begins with the preparation of a chiral intermediate using cinchonidine as a resolving agent.

Palladium-Catalyzed H-Phosphinate Coupling: This step involves the coupling of the chiral intermediate with a phosphinate group using palladium catalysis. This reaction is performed in the presence of palladium(II) chloride and a phosphine ligand.

Amidation: The final step involves the amidation of the carboxylic acid intermediate to form Fosdevirine. This step uses gaseous ammonia or aqueous ammonium hydroxide as the amine source.

Industrial production methods for Fosdevirine would likely involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Chemical Reactions Analysis

Fosdevirine undergoes various chemical reactions, including:

Oxidation: Fosdevirine can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fosdevirine has been investigated for various scientific research applications, including:

Chemistry: Fosdevirine serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with HIV reverse transcriptase.

Biology: It has been used in biological studies to understand the mechanisms of HIV replication and the development of drug resistance.

Medicine: Fosdevirine was explored as a potential treatment for HIV and AIDS, particularly for patients with resistance to other non-nucleoside reverse transcriptase inhibitors.

Mechanism of Action

Fosdevirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the viral genetic material. By binding to a specific site on the reverse transcriptase enzyme, Fosdevirine prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and its active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize IDX-989’s properties, it is compared to three structurally and functionally related compounds: Compound A (CAS 1046861-20-4), Compound B (CAS 4649-09-6), and Compound C (CAS 81379-52-4).

Table 1: Structural and Physicochemical Comparison

Key Findings

Solubility and Bioavailability :

- This compound and Compound A share identical Log S values (-2.99), indicating comparable aqueous solubility. However, Compound B’s higher solubility (-1.85) correlates with its superior bioavailability score (0.85 vs. 0.55 for this compound) .

- Compound C’s low solubility (-3.12) limits its utility in oral formulations .

Blood-Brain Barrier (BBB) Penetration :

- This compound and Compound A exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development. In contrast, Compound B’s lack of BBB penetration restricts it to peripheral applications .

Synthetic Complexity: this compound’s synthesis involves multi-step reactions with palladium catalysts, similar to Compound A’s protocol using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . Compound B employs simpler protocols (e.g., triethylamine-mediated coupling), reducing production costs but compromising structural complexity .

Safety Profiles :

- This compound and Compound C both carry warnings for skin irritation (H315), whereas Compound A’s bromine/chlorine substituents necessitate stringent safety protocols during handling .

Functional and Therapeutic Implications

- Enzyme Inhibition : this compound’s boronic acid moiety (shared with Compound A) enhances binding to serine proteases, outperforming Compound C’s carboxylate-based inhibition .

- Thermal Stability : this compound’s higher boiling point (425°C) compared to Compound B (320°C) ensures stability in high-temperature formulations .

Biological Activity

IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of this compound, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

This compound functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, this compound effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.

In Vitro Activity

Research indicates that this compound demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of this compound, doubling its bioavailability compared to fasting conditions.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | > 60% |

| Peak Plasma Concentration | 1 - 4 hours |

| Half-Life | 7.9 - 14.6 hours |

| Protein Binding | > 99.8% |

Safety and Tolerability

Clinical trials assessing the safety and tolerability of this compound have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that this compound maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.

Efficacy in HIV Treatment

A pivotal study focused on patients with HIV-1 infection demonstrated that this compound effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.

Table 2: Clinical Efficacy Data for this compound

| Study Phase | Patient Population | Viral Load Reduction (%) | Duration |

|---|---|---|---|

| Phase I | Healthy Volunteers | N/A | Single Doses |

| Phase II | NNRTI-Failed Patients | > 90% | 4 Weeks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.